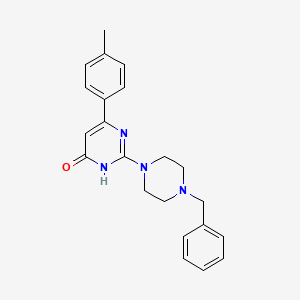![molecular formula C21H24F2N2O3 B6087660 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is a member of the class of compounds known as piperazines, which are widely used in the pharmaceutical industry as drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also have an effect on the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments is its high purity and yield. This makes it easy to work with and ensures that the results obtained are reliable. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(3,4-difluorobenzyl)piperazine with 4-(1,3-benzodioxol-4-ylmethyl)benzaldehyde in the presence of ethanol and a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically high, and the purity is excellent.
Scientific Research Applications
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential use as an antidepressant and anxiolytic agent. In addition, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3/c22-18-5-4-15(10-19(18)23)11-25-8-7-24(13-17(25)6-9-26)12-16-2-1-3-20-21(16)28-14-27-20/h1-5,10,17,26H,6-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPUVGSOOKMXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C3C(=CC=C2)OCO3)CCO)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)



![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)